![molecular formula C16H14O2 B14296293 1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene CAS No. 112232-38-9](/img/structure/B14296293.png)
1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of a buta-1,2-diene moiety linked to two benzene rings via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene can be achieved through several methods. One common approach involves the reaction of 1,2-dibromo-1,2-diene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted diene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives with reduced diene moiety.
Substitution: Halogenated benzene derivatives and other substituted aromatic compounds.
Applications De Recherche Scientifique
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of quinones through the transfer of oxygen atoms. In reduction reactions, the diene moiety is hydrogenated, resulting in the addition of hydrogen atoms to the carbon-carbon double bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Buta-1,3-diene-1,4-diylbis(oxy)]dibenzene: Similar structure but with a different diene configuration.
1,1’-[Buta-1,2-diylbis(oxy)]dibenzene: Lacks the diene moiety, resulting in different chemical properties.
1,1’-[Buta-1,4-diylbis(oxy)]dibenzene: Different connectivity of the buta moiety.
Uniqueness
1,1’-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene is unique due to its specific diene configuration, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the diene moiety allows for unique chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
112232-38-9 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
InChI |
InChI=1S/C16H14O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-7,9-12,14H,13H2 |
Clé InChI |
MUYSPONBKJKLGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC=C=COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


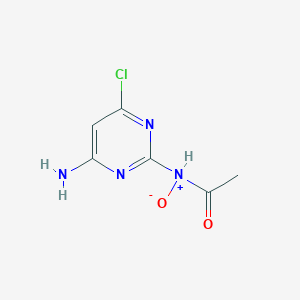
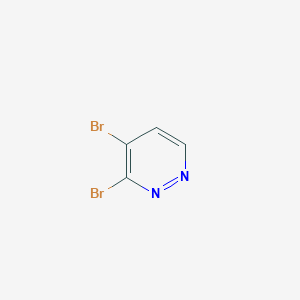
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)
![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)
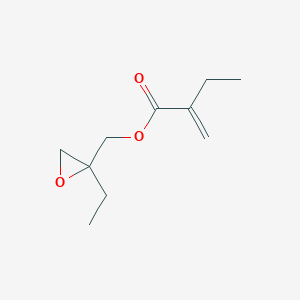
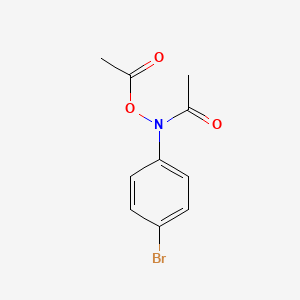



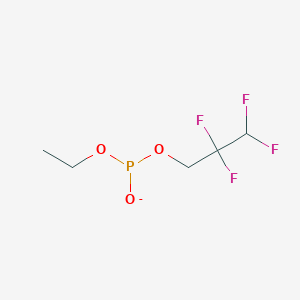
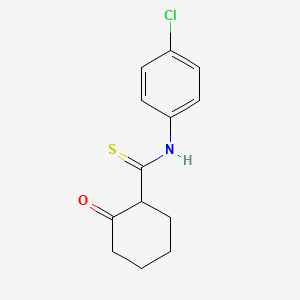
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
